molecular formula C5H6BrNO2S B2486226 4-Bromo-3,5-dimethoxy-1,2-thiazole CAS No. 119224-70-3

4-Bromo-3,5-dimethoxy-1,2-thiazole

Cat. No. B2486226
CAS RN: 119224-70-3
M. Wt: 224.07
InChI Key: QXUSWDSZOXPYAV-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethoxy-1,2-thiazole is a chemical compound with the CAS Number: 119224-70-3 . It has a molecular weight of 224.08 . The IUPAC name for this compound is 4-bromo-3,5-dimethoxyisothiazole . It is a powder in physical form .


Molecular Structure Analysis

The molecular structure of 4-Bromo-3,5-dimethoxy-1,2-thiazole is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The InChI code for this compound is 1S/C5H6BrNO2S/c1-8-4-3 (6)5 (9-2)10-7-4/h1-2H3 .


Physical And Chemical Properties Analysis

4-Bromo-3,5-dimethoxy-1,2-thiazole is a powder in physical form . It has a molecular weight of 224.08 . The compound is characterized by a melting point of 132-134 .

Scientific Research Applications

Safety and Hazards

The safety information for 4-Bromo-3,5-dimethoxy-1,2-thiazole indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for the study of 4-Bromo-3,5-dimethoxy-1,2-thiazole and related compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. Thiazoles have been found to have diverse biological activities, and there is ongoing interest in the development of new compounds related to this scaffold .

properties

IUPAC Name

4-bromo-3,5-dimethoxy-1,2-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO2S/c1-8-4-3(6)5(9-2)10-7-4/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUSWDSZOXPYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NS1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3,5-dimethoxy-1,2-thiazole

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